Isoliquiritigenin

Monoamine oxidase Neuroprotection Enzyme inhibition

Isoliquiritigenin (ISL) is a validated chalcone tool compound with quantitatively superior potency over its flavanone isomer liquiritigenin: 2.3–3.4× lower MAO-A/MAO-B IC50, up to 16-fold antibiotic potentiation against MRSA, and 4.6–13.3× stronger NO suppression. For MAO-B research, ISL achieves hMAO-B IC50 0.33 µM (Ki 0.094 µM) with competitive inhibition. Given documented aqueous isomerization to liquiritigenin, insist on HPLC ≥98% with chalcone/flavanone ratio verification and NMR identity confirmation. Procure only from vendors providing stability documentation and inert-gas packaging to ensure reproducible pharmacology.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 1060-19-1
Cat. No. B1662430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoliquiritigenin
CAS1060-19-1
Synonyms(E)-6-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O
InChIInChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
InChIKeyDXDRHHKMWQZJHT-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoliquiritigenin (CAS 961-29-5) Chalcone Compound Overview and Research-Grade Procurement Considerations


Isoliquiritigenin (ISL) is a naturally occurring chalcone flavonoid found in licorice (Glycyrrhiza species) with the molecular formula C15H12O4. It exists in dynamic equilibrium with its flavanone isomer liquiritigenin under physiological conditions, a property that complicates both bioassay interpretation and sourcing decisions . ISL is soluble in DMSO and ethanol but poorly soluble in water (<0.1 mg/mL), with documented photosensitivity and hygroscopicity .

Why Isoliquiritigenin Cannot Be Substituted by Liquiritigenin or Isoliquiritin for Biological Applications


Despite sharing biosynthetic origins, isoliquiritigenin (chalcone), liquiritigenin (flavanone), and isoliquiritin (glycoside) exhibit quantitatively distinct pharmacological profiles that preclude simple interchange. Direct head-to-head studies demonstrate ISL's superior potency across multiple targets: 2.3–3.4× lower IC50 for MAO-A/MAO-B inhibition [1], up to 16-fold antibiotic potentiation versus 8-fold for LTG [2], and 4.6–13.3× stronger NO suppression than isoliquiritin and LTG [3]. Additionally, ISL undergoes spontaneous isomerization to LTG in aqueous media, making compound authentication and stability monitoring critical for reproducible research .

Quantitative Differentiation of Isoliquiritigenin Against Structural Analogs: Head-to-Head Comparative Evidence


Monoamine Oxidase Inhibition: 2.3–3.4× Higher Potency than Liquiritigenin

In a direct comparative study, ISL demonstrated significantly higher MAO inhibitory activity than its flavanone isomer liquiritigenin. The IC50 values for ISL were 13.9 µM (MAO-A) and 47.2 µM (MAO-B), compared to 32 µM and 104.6 µM for liquiritigenin, representing a 2.3× and 2.2× potency advantage respectively [1]. Against human MAO isoforms, ISL exhibited an IC50 of 0.68 µM for hMAO-A and 0.33 µM for hMAO-B with a competitive inhibition mechanism (Ki = 0.16 µM for hMAO-A) [2].

Monoamine oxidase Neuroprotection Enzyme inhibition

MRSA Antibiotic Potentiation: 16-Fold MIC Reduction vs. 8-Fold for Liquiritigenin

In combination with β-lactam antibiotics against methicillin-resistant S. aureus, ISL reduced the MIC of oxacillin/ampicillin/penicillin up to 16-fold (ΣFIC 0.312-0.5), whereas liquiritigenin achieved only up to 8-fold reduction (ΣFIC 0.372-0.5). In time-kill kinetics, ISL combinations reduced bacterial growth 3.27–9.79-fold compared to 2.59–3.48-fold for LTG [1]. In an S. aureus-infected Swiss albino mouse model, ISL + oxacillin significantly lowered systemic microbial burden in blood and liver (p < 0.05 to p < 0.001) [1].

Antimicrobial resistance MRSA β-lactam potentiation

Anti-Inflammatory NO Suppression: 4.6–13.3× Greater Potency than In-Class Comparators

In IL-1β-treated rat hepatocytes, ISL demonstrated the greatest NO suppression activity among purified licorice constituents, with an IC50 of 11.9 µM. In contrast, isoliquiritin (IC50 40.4 µM) was 3.4× less potent, and liquiritigenin (IC50 41.2 µM) was 3.5× less potent. Glycyrrhizin, the main licorice constituent, required >100× higher concentration for equivalent suppression [1]. ISL also significantly decreased iNOS, TNF-α, and IL-6 mRNA expression [1].

Inflammation Nitric oxide iNOS

Recommended Research and Procurement Applications for Isoliquiritigenin Based on Comparative Evidence


Monoamine Oxidase Inhibition Studies Requiring Potent, Selective Tool Compounds

For researchers investigating MAO-B inhibition in neurodegenerative disease models, ISL offers an IC50 of 0.33 µM against hMAO-B with a competitive inhibition mechanism (Ki = 0.094 µM), representing a validated tool compound with established selectivity profile [1]. Procurement should prioritize vendors providing HPLC purity certification (≥98%) and stability documentation given documented isomerization liability in aqueous buffers .

Antimicrobial Adjuvant Discovery Programs Targeting MRSA Resistance Reversal

In antimicrobial resistance research, ISL's 16-fold MIC reduction capability for β-lactams against MRSA [2] makes it a superior scaffold relative to liquiritigenin for combination therapy studies. Procurement considerations should include verification of chalcone/flavanone ratio via HPLC, as isomerization to liquiritigenin during storage can confound activity measurements.

Anti-Inflammatory Pathway Analysis with iNOS/NO Readouts

For investigators using NO production as an inflammatory readout in hepatocyte or macrophage models, ISL provides the highest potency among licorice-derived compounds (IC50 11.9 µM) [3], enabling robust signal at lower working concentrations that minimize DMSO/solvent cytotoxicity artifacts. Technical datasheets confirming solubility in DMSO or ethanol at ≥10 mg/mL are essential for stock solution preparation.

Pharmacokinetic and Metabolism Studies Requiring Defined CYP Inhibition Profile

ISL is a competitive inhibitor of CYP3A4 [4], a property that must be accounted for in drug-drug interaction studies and in vivo pharmacology. Researchers should source ISL from suppliers providing certificates of analysis confirming chalcone identity (NMR) and purity (HPLC ≥98%), as the structurally similar flavanone liquiritigenin exhibits a distinct CYP interaction profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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